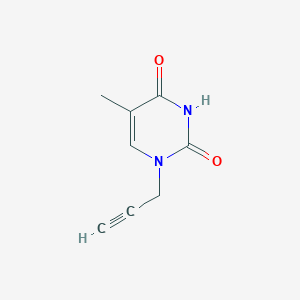
2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-propynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-propynyl)- is a heterocyclic organic compound that belongs to the pyrimidinedione family This compound is characterized by its unique structure, which includes a pyrimidinedione core with a methyl group at the 5-position and a propynyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-propynyl)- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as uracil derivatives.
Alkylation: The 1-position of the pyrimidinedione ring is alkylated using propargyl bromide under basic conditions to introduce the propynyl group.
Methylation: The 5-position is methylated using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-propynyl)- undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form dihydropyrimidinedione derivatives.
Substitution: Halogenation and other substitution reactions can occur at the methyl group or the propynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Dihydropyrimidinedione derivatives.
Substitution: Halogenated pyrimidinedione derivatives.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-propynyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-propynyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The propynyl group can interact with various biological pathways, leading to the modulation of cellular processes.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-propyl)-: Similar structure but with a propyl group instead of a propynyl group.
2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-ethyl)-: Similar structure but with an ethyl group instead of a propynyl group.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(2-propynyl)- is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
198827-85-9 |
|---|---|
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC名 |
5-methyl-1-prop-2-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8N2O2/c1-3-4-10-5-6(2)7(11)9-8(10)12/h1,5H,4H2,2H3,(H,9,11,12) |
InChIキー |
ZUMHKCBZOOHRSN-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)NC1=O)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Furan-2-yl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566637.png)
![Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12566642.png)
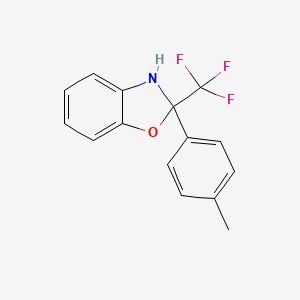

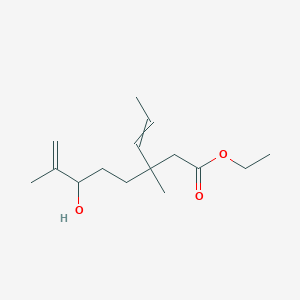
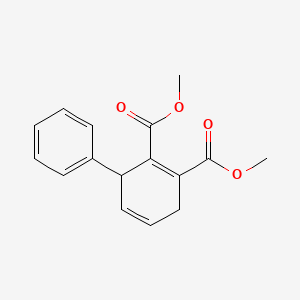
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
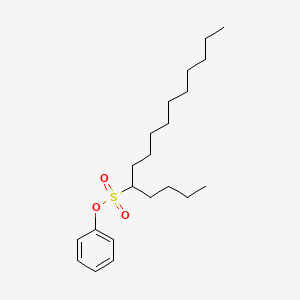
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)

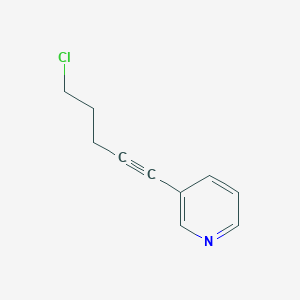
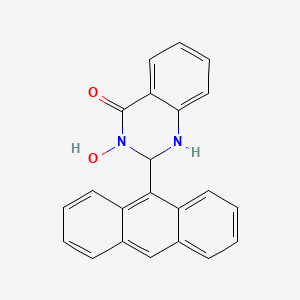
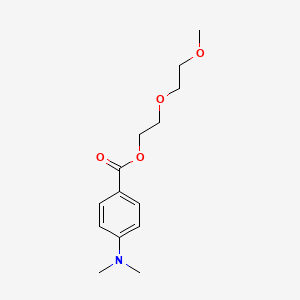
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
